4-Methylpiperazine-2-carboxylic acid
Overview
Description
4-Methylpiperazine-2-carboxylic acid (MPCA) is an organic compound that is used in a variety of scientific applications. It is a white solid with a molecular formula of C6H12N2O2 and a molecular weight of 140.17 g/mol. MPCA is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological studies.
Scientific Research Applications
Application 1: Use in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: The piperazine moiety, which includes “4-Methylpiperazine-2-carboxylic acid”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Results or Outcomes: The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were reviewed in a study . The study discussed the role of the piperazine ring and analyzed the drugs that showed such a moiety .
Application 2: Use in Organic Synthesis
- Specific Scientific Field: Organic Synthesis .
- Summary of the Application: “1-(3-Aminopropyl)-4-methylpiperazine” is used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid .
- Methods of Application: The compound is prepared by reacting “1-(3-Aminopropyl)-4-methylpiperazine” with furan-2-carbonyl chloride .
- Results or Outcomes: The result of this reaction is furan-2-carboxylic acid [3- (4-methyl-piperazin-1-yl)-propyl]-amide .
Application 3: Use in Synthesis of Piperazine Derivatives
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes: The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
properties
IUPAC Name |
4-methylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMBMKKMKAFQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423592 | |
Record name | 4-Methylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-2-carboxylic acid | |
CAS RN |
721876-16-0 | |
Record name | 4-Methylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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